Afubiata

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

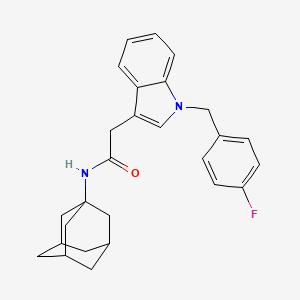

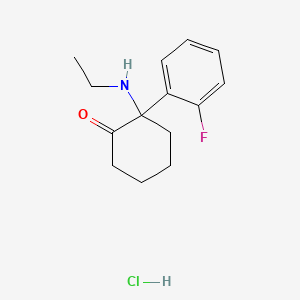

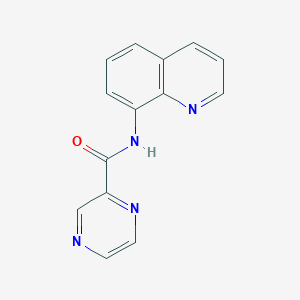

AFUBIATA is a synthetic cannabinoid that has recently emerged in the recreational drug market. It is part of a class of new psychoactive substances that are not controlled by the United Nations drug conventions. Synthetic cannabinoids like this compound are designed to mimic the effects of natural cannabinoids found in cannabis but often have different chemical structures to circumvent legal restrictions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AFUBIATA involves the creation of a new acetamide linker structure. The synthetic route typically includes the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.

Introduction of the Fluorophenyl Group: A fluorophenyl group is introduced to the indole core via a Friedel-Crafts acylation reaction.

Formation of the Acetamide Linker: The acetamide linker is formed by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large quantities of intermediates are synthesized using optimized reaction conditions.

Purification and Isolation: The intermediates are purified and isolated using techniques such as recrystallization and chromatography.

Final Assembly: The final product is assembled by combining the purified intermediates under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

AFUBIATA undergoes several types of chemical reactions, including:

Hydroxylation: Introduction of hydroxyl groups to the molecule.

N-dealkylation: Removal of alkyl groups from nitrogen atoms.

Ketone Formation: Conversion of certain functional groups into ketones.

Common Reagents and Conditions

Hydroxylation: Typically carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

N-dealkylation: Achieved using reagents like sodium periodate or other oxidizing agents.

Ketone Formation: Often involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydroxylated Metabolites: These include hydroxylated indole and adamantane derivatives.

N-dealkylated Metabolites: These are formed by the removal of alkyl groups from nitrogen atoms.

Ketone Derivatives: These are formed by the oxidation of specific functional groups.

Scientific Research Applications

AFUBIATA has several scientific research applications, including:

Pharmacological Studies: Used to study the effects of synthetic cannabinoids on the human body.

Toxicological Research: Helps in understanding the metabolism and toxicity of synthetic cannabinoids.

Forensic Science: Used in the identification and analysis of synthetic cannabinoids in biological samples.

Medicinal Chemistry: Explored for potential therapeutic applications, although its safety and efficacy are still under investigation.

Mechanism of Action

AFUBIATA exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding mimics the effects of natural cannabinoids, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The exact molecular pathways involved in its action are still being studied, but it is known to activate similar pathways as other synthetic cannabinoids .

Comparison with Similar Compounds

AFUBIATA is structurally similar to other synthetic cannabinoids such as ADB-FUBIATA, CH-FUBIATA, and CH-PIATA. it has unique features that distinguish it from these compounds:

Structural Differences: this compound has a unique acetamide linker structure that differentiates it from other synthetic cannabinoids.

Metabolic Pathways: The preferred hydroxylation sites and metabolic pathways of this compound differ from those of similar compounds, leading to distinct metabolites.

List of Similar Compounds

- ADB-FUBIATA

- CH-FUBIATA

- CH-PIATA

Properties

Molecular Formula |

C27H29FN2O |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

N-(1-adamantyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide |

InChI |

InChI=1S/C27H29FN2O/c28-23-7-5-18(6-8-23)16-30-17-22(24-3-1-2-4-25(24)30)12-26(31)29-27-13-19-9-20(14-27)11-21(10-19)15-27/h1-8,17,19-21H,9-16H2,(H,29,31) |

InChI Key |

UGPWISFILITTLX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone](/img/structure/B10828959.png)

![[(2R,3R,4R,5R,6S,8R,10S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829006.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)